1-Azaspiro[3.3]heptane hemioxalate
Description
1-Azaspiro[3.3]heptane hemioxalate (CAS: 1523571-15-4) is a bicyclic organic compound featuring a seven-membered spirocyclic structure composed of a six-membered azaspiro ring fused with a three-membered oxetane-like system. Its molecular formula is C₆H₁₁N·½(C₂H₂O₄), and it is commonly utilized in pharmaceutical research as a rigid scaffold to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability . The compound’s hemioxalate salt form enhances crystallinity and stability, making it suitable for synthetic applications and drug development pipelines.
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKRJIGDQCVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.C1CC2(C1)CCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
1-Azaspiro[3.3]heptane hemioxalate features a spirocyclic structure that provides conformational rigidity and the ability to mimic piperidine, a common motif in many therapeutic agents. The compound's molecular formula is , with a molecular weight of 288.30 g/mol .
Bioisosterism
1-Azaspiro[3.3]heptane serves as a bioisostere for piperidine, enhancing the pharmacological profiles of existing drugs. For instance, the incorporation of this spirocyclic structure into bupivacaine has resulted in analogs with improved anesthetic properties while maintaining safety profiles .
Case Study: Bupivacaine Analogs
- Original Compound: Bupivacaine
- Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane
- Outcome: Enhanced anesthetic activity and patent-free status.
Drug Discovery
The unique three-dimensional structure of 1-azaspiro[3.3]heptane allows it to occupy chemical space that is otherwise inaccessible, making it an attractive candidate in drug discovery efforts. Its incorporation into lead compounds has been shown to improve selectivity and reduce off-target effects .
Data Table: Comparison of Pharmacological Properties
| Compound | Structure Type | Bioisosteric Role | Key Applications |
|---|---|---|---|
| Bupivacaine | Amide | Piperidine Proxy | Local Anesthetic |
| 1-Azaspiro[3.3]heptane | Spirocyclic | Bioisostere | Drug Design |
| 2-Azaspiro[3.3]heptane | Spirocyclic | Piperidine Proxy | Various Therapeutics |
Comparison with Similar Compounds
Structural Analogues
6-Oxa-1-azaspiro[3.3]heptane Oxalate (CAS: 1380571-72-1)
- Structural Difference : Replaces one nitrogen atom in the spiro system with an oxygen atom.
- Purity : Available at 95% purity (J&K Scientific) .
2-Oxa-6-azaspiro[3.3]heptane Hemioxalate (CAS: 1045709-32-7)
- Structural Difference : Oxygen and nitrogen positions are swapped compared to 1-azaspiro[3.3]heptane.
- Impact : Altered hydrogen-bonding capacity and steric effects, which may influence receptor binding in drug candidates .
- Synthesis : Prepared via strain-release spirocyclization of azabicyclo[1.1.0]butyl ketones, a method scalable to gram quantities .
1-Oxa-6-azaspiro[3.4]octane Hemioxalate (CAS: 1408074-51-0)
- Structural Difference : Features a larger spiro system (3.4 vs. 3.3), introducing additional ring strain.
- Impact : Higher reactivity in ring-opening reactions, useful for derivatization in medicinal chemistry .
2-Azaspiro[3.3]heptane Oxalate (2:1) (CAS: 1365639-13-9)
- Structural Difference : Nitrogen atom positioned at the 2- instead of 1-position.
- Impact : Subtle changes in basicity and conformational flexibility, affecting pharmacokinetic profiles .
Physicochemical Properties
*Predicted using fragment-based methods.
Pharmaceutical Relevance
- This compound : Used to optimize PARP inhibitors (PARPIs), offering improved binding affinity due to reduced molecular weight and enhanced rigidity .
- 6-Oxa-1-azaspiro[3.3]heptane Oxalate : Explored in CNS drug discovery for its balanced logP and blood-brain barrier permeability .
- 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate : Less commonly studied but shows promise in antimicrobial applications due to its unique hydrogen-bonding topology .
Commercial Availability and Cost
Q & A
Q. What are the key synthetic routes for 1-azaspiro[3.3]heptane hemioxalate, and how do methodological choices impact scalability?
The synthesis of 1-azaspiro[3.3]heptane typically begins with cyclobutanone as a starting material. A Wittig reaction generates an alkene intermediate, which undergoes a [2+2] cycloaddition with Graf’s isocyanate (ClO2SNCO) to form a β-lactam intermediate. Subsequent reduction of the carbonyl group yields the final spirocyclic amine. This route is scalable to gram quantities and avoids costly catalysts . Critical methodological considerations include solvent selection (e.g., THF for cycloaddition efficiency) and temperature control during the β-lactam reduction (e.g., NaBH4 at 0°C to minimize side reactions) .
Q. How should researchers characterize the structural and physicochemical properties of 1-azaspiro[3.3]heptane derivatives?
Key characterization steps include:
- Structural confirmation : X-ray crystallography or H/C NMR to verify the spirocyclic geometry and hemioxalate salt formation .
- Basicity profiling : Potentiometric titration (pKa ~7.5–8.5) to assess nitrogen lone pair availability for binding interactions .
- Solubility and stability : Kinetic solubility assays in PBS (pH 7.4) and forced degradation studies under acidic/oxidative conditions to guide formulation .
Q. Why is 1-azaspiro[3.3]heptane considered a piperidine bioisostere, and what experimental evidence supports this?
The scaffold mimics piperidine’s spatial and electronic properties while offering improved metabolic stability. For example, replacing the piperidine ring in bupivacaine with 1-azaspiro[3.3]heptane maintained anesthetic activity in vivo but reduced CYP450-mediated oxidation, as shown by LC-MS metabolite profiling in liver microsomes . Comparative studies using logD measurements (e.g., 1.2 vs. 1.5 for piperidine) further validate its bioisosteric potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data for 1-azaspiro[3.3]heptane derivatives?
Discrepancies may arise from differences in substitution patterns or assay conditions. For example:
- 3-position substituents : Electron-withdrawing groups (e.g., -CF) enhance microsomal stability by reducing oxidative N-dealkylation, as shown in CYP3A4 inhibition assays .
- Salt form : Hemioxalate salts may exhibit lower solubility than sulfonate salts, affecting bioavailability in pharmacokinetic studies . Mitigation strategies include side-by-side comparisons of derivatives under standardized conditions (e.g., 1 µM substrate in human liver microsomes) .
Q. What strategies optimize the derivatization of 1-azaspiro[3.3]heptane for target-specific binding?
- Electrophilic substitution : Install functional groups at the 3-position via SNAr reactions (e.g., using aryl fluorides and KCO in DMF) to modulate steric bulk .
- Ring expansion : React the β-lactam intermediate with Grignard reagents to generate 7-membered analogs for probing larger binding pockets .
- Fluorination : Electrophilic fluorination (Selectfluor®) at the bridgehead carbon alters electron density without distorting the spirocyclic core .
Q. How can factorial design improve the synthesis of this compound?
A 2 factorial design can optimize reaction variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
